(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate
Description
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate is a complex organic compound that combines a brominated naphthalene derivative with a fluorinated benzoate ester
Properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO4/c18-15-13-4-2-1-3-11(13)9-14(20(22)23)16(15)24-17(21)10-5-7-12(19)8-6-10/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLGDMAVBJTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate typically involves multiple steps:
Bromination: The starting material, 5,6,7,8-tetrahydro-2-naphthalenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: The brominated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves esterification with 4-fluorobenzoic acid using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Substitution: 1-azido-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate.
Reduction: 1-bromo-3-amino-5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate.
Hydrolysis: 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and halogenated compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine and fluorine atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-nitrobenzene: A simpler aromatic compound with similar functional groups but lacking the tetrahydronaphthalene and ester moieties.
4-fluorobenzoic acid: A related compound that shares the fluorobenzoate structure but lacks the brominated naphthalene component.
5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate: A similar compound without the nitro and bromine substituents.
Uniqueness
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-fluorobenzoate is unique due to its combination of brominated, nitrated, and fluorinated functional groups, along with the tetrahydronaphthalene core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
